5-Bromo-N-(3-chloro-benzyl)-nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by the presence of a bromine atom at the fifth position and a chloro-benzyl group at the nitrogen of the nicotinamide structure. This compound has drawn interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as a building block for more complex molecules.
The compound can be synthesized through various organic reactions, primarily involving coupling and amidation techniques. Its synthesis has been documented in several studies focusing on structure-activity relationships and synthetic methodologies for related compounds.
5-Bromo-N-(3-chloro-benzyl)-nicotinamide can be classified as:
The synthesis of 5-bromo-N-(3-chloro-benzyl)-nicotinamide typically involves multi-step synthetic routes, which may include:
The general synthetic procedure may involve:
5-Bromo-N-(3-chloro-benzyl)-nicotinamide can participate in various chemical reactions, including:
The mechanism of action for 5-bromo-N-(3-chloro-benzyl)-nicotinamide involves its interaction with biological targets. The presence of halogen substituents enhances its reactivity, allowing it to form stable complexes with enzymes and receptors. The nicotinamide portion is known to influence metabolic pathways, potentially modulating enzyme activity related to cellular processes.
5-Bromo-N-(3-chloro-benzyl)-nicotinamide has several scientific applications:
The design of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide leverages the established pharmacological scaffold of nicotinamide-derived kinase modulators. As detailed in patent US8586751B2, nicotinamide compounds serve as privileged structures for kinase inhibition due to their ability to occupy ATP-binding pockets through:
Table 1: Structural Motifs in Nicotinamide-Based Kinase Inhibitors
Compound | Core Structure | Target Kinase | Key Binding Interactions |
---|---|---|---|
5-Bromo-N-(3-chloro-benzyl)-nicotinamide | Nicotinamide | AAK1/SOS1 | H-bond (amide), π-stacking (pyridine) |
Pyrrolo[2,3-b]pyridine derivatives | 7-Azaindole | AAK1 | H-bond (N-H), hydrophobic packing |
SOS1 inhibitor BI68BS | Quinazoline | SOS1 | π-stacking (quinazoline-His905) |
Notably, the 7-azaindole-based AAK1 inhibitors (e.g., compound 1, KD = 53 nM) share topological similarity with the nicotinamide core, where nitrogen atom positioning governs hinge-binding efficiency [7]. This validates the retention of the nicotinamide scaffold in 5-Bromo-N-(3-chloro-benzyl)-nicotinamide to maintain kinase-targeting capability.
Halogen atoms in 5-Bromo-N-(3-chloro-benzyl)-nicotinamide are strategic modifications to optimize target engagement:
Table 2: Impact of Halogen Substitutions on Binding Parameters
Compound | Halogen Position | Kinase IC₅₀ (nM) | Binding Energy (ΔG, kcal/mol) |
---|---|---|---|
N-(3-chloro-benzyl)nicotinamide | C-Bn (meta-Cl) | 325 ± 12 | -8.2 |
5-Bromo-N-benzyl-nicotinamide | C-5 (Br) | 156 ± 8 | -9.1 |
5-Bromo-N-(3-chloro-benzyl)-nicotinamide | C-5 (Br) + C-Bn (m-Cl) | 48 ± 3 | -10.7 |
The synergistic effect of dual halogenation is evident: Bromine enhances pyridine ring electronics, while chlorine augments benzyl group targeting precision. This aligns with SAR studies showing ≥5-fold potency gains for dihalogenated nicotinamides over monohalogenated analogs against AAK1 and SOS1 [1] [7].
The meta-chlorobenzyl moiety in 5-Bromo-N-(3-chloro-benzyl)-nicotinamide is engineered to maximize allosteric kinase inhibition:
Table 3: Benzyl Substitution Effects on Kinase Inhibition
Benzyl Group | Substitution Pattern | AAK1 IC₅₀ (μM) | SOS1 Degradation (%) |
---|---|---|---|
Unsubstituted | None | 8.6 ± 0.9 | <10 |
4-Fluorobenzyl | Para-F | 3.2 ± 0.3 | 25 |
3-Chlorobenzyl | Meta-Cl | 0.86 ± 0.1 | 72 |
2-Trifluoromethylbenzyl | Ortho-CF₃ | 12.4 ± 1.5 | 18 |
Meta-substitution outperforms ortho/para variants due to:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1